4-(Dimethylamino)-2-(4-methoxyanilino)nicotinonitrile
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Overview
Description
4-(Dimethylamino)-2-(4-methoxyanilino)nicotinonitrile is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a dimethylamino group, a methoxyanilino group, and a nicotinonitrile core. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-2-(4-methoxyanilino)nicotinonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Nicotinonitrile Core: This step involves the reaction of a suitable pyridine derivative with a nitrile group under controlled conditions.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced through a nucleophilic substitution reaction, often using dimethylamine as the nucleophile.
Attachment of the Methoxyanilino Group: The final step involves the coupling of the methoxyanilino group to the nicotinonitrile core, typically through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-2-(4-methoxyanilino)nicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the dimethylamino or methoxyanilino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or azido derivatives.
Scientific Research Applications
4-(Dimethylamino)-2-(4-methoxyanilino)nicotinonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-2-(4-methoxyanilino)nicotinonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways can vary depending on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **4-(Dimethylamino)-2-(4-methoxyanilino)pyridine
- **4-(Dimethylamino)-2-(4-methoxyanilino)benzene
- **4-(Dimethylamino)-2-(4-methoxyanilino)quinoline
Uniqueness
4-(Dimethylamino)-2-(4-methoxyanilino)nicotinonitrile is unique due to its nicotinonitrile core, which imparts distinct chemical properties compared to its analogs. This uniqueness makes it particularly valuable in applications where specific reactivity or interaction profiles are required.
Properties
IUPAC Name |
4-(dimethylamino)-2-(4-methoxyanilino)pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-19(2)14-8-9-17-15(13(14)10-16)18-11-4-6-12(20-3)7-5-11/h4-9H,1-3H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTMPBVITSBDSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC=C1)NC2=CC=C(C=C2)OC)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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